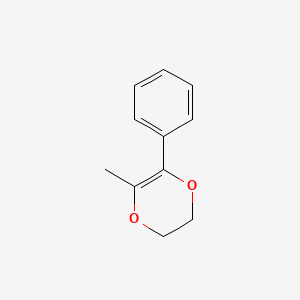![molecular formula C9H15Br2NSi2 B12551077 2,6-Bis[bromo(dimethyl)silyl]pyridine CAS No. 144601-28-5](/img/structure/B12551077.png)
2,6-Bis[bromo(dimethyl)silyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis[bromo(dimethyl)silyl]pyridine is a chemical compound that features a pyridine ring substituted at the 2 and 6 positions with bromo(dimethyl)silyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[bromo(dimethyl)silyl]pyridine typically involves the reaction of 2,6-dibromopyridine with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
2,6-Bis[bromo(dimethyl)silyl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromo groups are replaced with aryl or vinyl groups.
Reduction Reactions: The bromo groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide, typically under mild conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used under inert atmospheres.
Reduction Reactions: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.
Major Products
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds or other coupled products.
Reduction Reactions: The major product is 2,6-bis(dimethylsilyl)pyridine.
科学研究应用
2,6-Bis[bromo(dimethyl)silyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands and catalysts.
Materials Science: The compound is used in the preparation of novel materials with unique electronic and optical properties.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound could potentially be explored for their biological activity.
Industry: The compound can be used in the development of new polymers and advanced materials with specific desired properties.
作用机制
The mechanism of action of 2,6-Bis[bromo(dimethyl)silyl]pyridine in chemical reactions involves the activation of the bromo groups, which can then participate in various substitution or coupling reactions. The dimethylsilyl groups can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Similar in structure but with bromomethyl groups instead of bromo(dimethyl)silyl groups.
2,6-Dibromopyridine: Lacks the dimethylsilyl groups, making it less versatile in certain reactions.
2,6-Bis(trimethylsilyl)pyridine: Contains trimethylsilyl groups instead of dimethylsilyl groups, which can affect its reactivity and applications.
Uniqueness
2,6-Bis[bromo(dimethyl)silyl]pyridine is unique due to the presence of both bromo and dimethylsilyl groups, which provide a combination of reactivity and stability that is not found in similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
属性
CAS 编号 |
144601-28-5 |
|---|---|
分子式 |
C9H15Br2NSi2 |
分子量 |
353.20 g/mol |
IUPAC 名称 |
bromo-[6-[bromo(dimethyl)silyl]pyridin-2-yl]-dimethylsilane |
InChI |
InChI=1S/C9H15Br2NSi2/c1-13(2,10)8-6-5-7-9(12-8)14(3,4)11/h5-7H,1-4H3 |
InChI 键 |
ICLITEZPQLLGDG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=NC(=CC=C1)[Si](C)(C)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


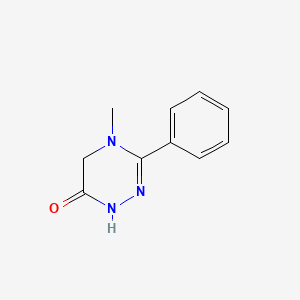
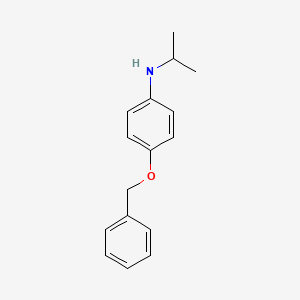
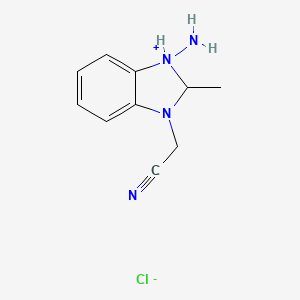
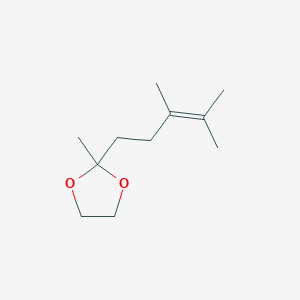
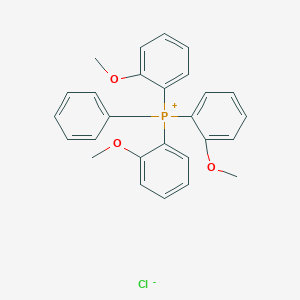
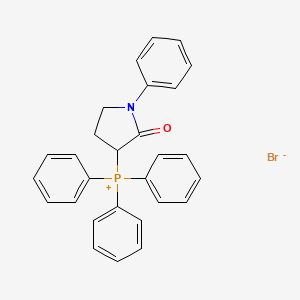
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)


![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)
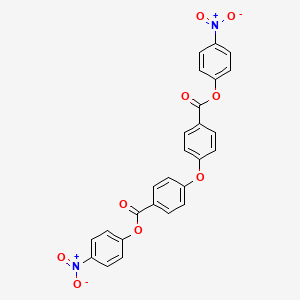
![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
silane](/img/structure/B12551070.png)
